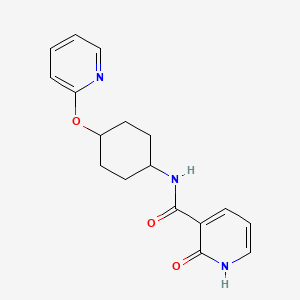

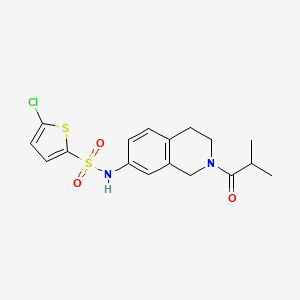

methyl (2Z)-3-amino-4-(1H-1,2,4-triazol-1-yl)but-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (2Z)-3-amino-4-(1H-1,2,4-triazol-1-yl)but-2-enoate, commonly known as MTBE, is a chemical compound that belongs to the family of butenoic acid derivatives. MTBE is widely used in scientific research as an intermediate in the synthesis of various organic compounds. The compound is also used as a reagent in the preparation of various drugs and pharmaceuticals.

Applications De Recherche Scientifique

Synthesis and Structural Characterization

Methyl (2Z)-3-amino-4-(1H-1,2,4-triazol-1-yl)but-2-enoate and its derivatives play a crucial role in the synthesis and structural characterization of complex molecules. For instance, amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and characterized, demonstrating significant potential as anticancer drugs. These complexes exhibit high cytotoxicity against various human tumor cell lines, surpassing conventional drugs like doxorubicin and cisplatin in efficacy. The detailed structural analysis, including 1H, 13C, 119Sn NMR, and IR spectroscopic techniques, underlines the importance of these compounds in developing novel therapeutic agents (Basu Baul et al., 2009).

Heterocyclic Systems Synthesis

The chemical versatility of methyl (2Z)-3-amino-4-(1H-1,2,4-triazol-1-yl)but-2-enoate extends to the synthesis of heterocyclic systems, which are pivotal in medicinal chemistry. For example, its utilization in preparing fused pyrimidinones showcases its utility in generating biologically active compounds. These synthesized heterocycles have been explored for their potential applications in drug discovery, highlighting the compound's role in advancing pharmaceutical research (Toplak et al., 1999).

Antimicrobial Agents

Derivatives of methyl (2Z)-3-amino-4-(1H-1,2,4-triazol-1-yl)but-2-enoate have been synthesized and evaluated as antimicrobial agents, presenting a promising avenue for developing new antibiotics. The structure-activity relationship studies of these compounds reveal their potential to combat bacterial and fungal infections, offering insights into designing more effective antimicrobial agents (Sahoo et al., 2010).

Corrosion Inhibition

The application of methyl (2Z)-3-amino-4-(1H-1,2,4-triazol-1-yl)but-2-enoate derivatives extends to the field of materials science, particularly in corrosion inhibition. These compounds have been identified as efficient inhibitors for mild steel corrosion in acidic environments, demonstrating their importance in protecting industrial materials from corrosion-related damage. This application not only highlights the chemical versatility of these compounds but also their potential in industrial maintenance and longevity (Hassan et al., 2007).

Propriétés

IUPAC Name |

methyl (Z)-3-amino-4-(1,2,4-triazol-1-yl)but-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2/c1-13-7(12)2-6(8)3-11-5-9-4-10-11/h2,4-5H,3,8H2,1H3/b6-2- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSQSPQDRXLICZ-KXFIGUGUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C(CN1C=NC=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C(/CN1C=NC=N1)\N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methoxyphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2662004.png)

![N-(2-chlorobenzyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2662006.png)

![3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]-2-butenamide](/img/structure/B2662007.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2662009.png)

![2-[3-(hydroxymethyl)-4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2662011.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2662012.png)

![7-(2,4-dichlorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2662013.png)

![N-(4-(dimethylamino)phenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2662015.png)

![1-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-3-(4-methylphenyl)thiourea](/img/structure/B2662018.png)